molecular formula AlCl2HO B1173430 Fluorescent Brightener 181 CAS No. 12224-37-2

Fluorescent Brightener 181

Cat. No.: B1173430
CAS No.: 12224-37-2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorescent Brightener 181 (FB181) is a synthetic organic compound belonging to the stilbene derivatives class, widely utilized for its ability to absorb ultraviolet (UV) light and emit blue fluorescence, thereby enhancing the whiteness and brightness of materials. These agents are extensively employed in biological staining, textile manufacturing, paper production, and detergent formulations due to their affinity for cellulose, chitin, and synthetic polymers .

Properties

CAS No.

12224-37-2

Molecular Formula

AlCl2HO

Synonyms

Fluorescent Brightener 181

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 181 typically involves the reaction of 4,4’-dinitrostilbene-2,2’-disulfonic acid with cyanuric chloride and subsequent reduction of the nitro groups to amines. This is followed by condensation with 2,2’-bisbenzoxazole . The reaction conditions often include the use of solvents like diethylene glycol instead of water to increase yield and reduce reaction time .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes sulfonation, reduction, and condensation steps, with careful monitoring of temperature, pH, and reaction times to optimize the production .

Chemical Reactions Analysis

Types of Reactions: Fluorescent Brightener 181 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various intermediates like 4,4’-dinitrostilbene-2,2’-disulfonic acid and the final product, this compound .

Scientific Research Applications

Fluorescent Brightener 181 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Fluorescent Brightener 181 involves the absorption of ultraviolet light and re-emission of blue lightThis property makes it effective in enhancing the brightness and appearance of materials .

Comparison with Similar Compounds

Fluorescent Brightener 28 (FB28)

Key Differences :

  • Specificity : FB28 targets chitin and cellulose, whereas FB181 may exhibit variations in substrate affinity depending on its molecular structure.
  • Concentration Efficiency : FB28 achieves optimal staining at 1 µg/mL, significantly lower than concentrations required for other brighteners (e.g., 50–75 µg/mL for Hoechst 33258) .

Calcofluor White and Rylux

Structural and Functional Properties :

  • Calcofluor White: A diaminostilbene derivative with broad applications in cellulose and fungal cell wall staining. It binds β-1,3 and β-1,4 polysaccharides, making it ideal for visualizing cyst structures in microorganisms .
  • Rylux: Another diaminostilbene derivative (molecular weight 804 g/mol) with fluorescence properties akin to Calcofluor White. It distinguishes ectocyst and endocyst layers in cysts, highlighting cellulose-rich regions .

Comparison with FB181 :

  • Molecular Weight : Rylux’s higher molecular weight (804 g/mol) may influence its diffusion efficiency compared to FB181, which likely has a tailored structure for specific industrial or biological applications.
  • Staining Precision : Both Calcofluor White and Rylux excel in cellulose detection, but FB181 could be optimized for synthetic polymers or mixed-material substrates.

Fluorescent Brightener ER-I (CAS 13001-39-3)

Industrial Relevance :

  • Unlike FB28 (cellulose focus), ER-I highlights the diversity in brightener applications. FB181 may occupy a niche in hybrid materials requiring dual affinity for natural and synthetic substrates.

Research Findings and Performance Data

Table 1: Comparative Properties of Fluorescent Brighteners

Compound Molecular Weight (g/mol) Optimal Concentration Staining Time Key Applications Compatibility with Other Dyes
FB28 ~500 (estimated) 1 µg/mL 1 minute Chitin detection, fungi, detergents PI, Hoechst 33258
Rylux 804 Not specified Not specified Cellulose in cysts N/A
Calcofluor White ~700–900 0.1–1 mg/mL 5–10 minutes Fungal cell walls, cellulose Acridine Orange
Fluorescent Brightener ER-I 332 (C24H16N2) Varies by substrate Not specified Polyester, plastics N/A

Key Observations:

  • Staining Efficiency : FB28 and Calcofluor White outperform fluorescein isothiocyanate and acridine orange in mycelial staining, with FB28 achieving 50–100% higher fluorescence intensity in soil fungi .
  • Industrial Requirements : Brighteners for papermaking must exhibit water solubility, heat resistance (pH 6–11), and compatibility with fillers and adhesives—criteria FB181 would need to meet if used in this sector .

Q & A

Q. How should researchers address batch-to-batch variability in FB-181’s performance during large-scale experiments?

  • Answer : Implement quality control (QC) protocols, including batch-specific NMR fingerprinting and fluorescence calibration curves. Use statistical process control (SPC) charts to monitor critical parameters (e.g., quantum yield ±5% tolerance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.